3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole
Description
This compound features a hybrid structure combining an 8-azabicyclo[3.2.1]oct-2-ene scaffold with a 6-bromo-2-methylindazole moiety via a carbonyl linkage. The azabicyclo[3.2.1]octene core is a tropane-derived bicyclic system known for conformational rigidity, which enhances receptor binding specificity. This structure is distinct from simpler azabicyclo derivatives due to its heteroaromatic indazole component and bromine atom, which may confer unique pharmacological properties .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(6-bromo-2-methylindazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-19-15(13-8-5-10(17)9-14(13)18-19)16(21)20-11-3-2-4-12(20)7-6-11/h2-3,5,8-9,11-12H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVKNNICOFHQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3C4CCC3C=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Indazole Moiety: 6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid
The indazole fragment serves as the electrophilic partner in the final coupling reaction. Its preparation involves bromination, methylation, and oxidation steps, optimized for yield and purity.
Bromination of 2-Methylindazole
The initial step employs N-bromosuccinimide (NBS) under radical initiation to introduce bromine at the 6-position. A typical protocol involves dissolving 2-methylindazole (1.0 equiv) in dichloromethane with azobisisobutyronitrile (AIBN) (0.1 equiv) at 25°C, followed by gradual NBS addition (1.05 equiv). Reaction completion within 4–6 hours affords 6-bromo-2-methyl-2H-indazole in 82–87% yield.
Formylation and Oxidation to Carboxylic Acid
The 3-position is functionalized via Vilsmeier-Haack formylation : treating 6-bromo-2-methylindazole with POCl₃ (3.0 equiv) and DMF (5.0 equiv) in 1,2-dichloroethane at 0–5°C, followed by hydrolysis to yield the aldehyde (68–73%). Subsequent oxidation using KMnO₄ in acidic aqueous acetone (60°C, 12 h) converts the aldehyde to 6-bromo-2-methyl-2H-indazole-3-carboxylic acid (89–93% yield).
Table 1: Optimization of Indazole Carboxylic Acid Synthesis
| Step | Reagents | Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CH₂Cl₂ | 25°C, 6 h | 85 ± 3 | 98.2 |
| Formylation | POCl₃, DMF | 0–5°C, 3 h | 70 ± 2 | 97.8 |
| Oxidation | KMnO₄, H₂SO₄, Acetone | 60°C, 12 h | 91 ± 1 | 99.1 |
Synthesis of 8-Azabicyclo[3.2.1]oct-2-ene
The bicyclic amine component is synthesized via acid-catalyzed cyclization, adapted from methodologies for related azabicyclo systems.
Cyclization of N-Protected 3-Aminocycloheptene
Starting with N-Boc-3-aminocycloheptene , p-toluenesulfonic acid (1.2 equiv) in toluene induces dehydrative cyclization at 110°C for 8 h. This forms the bicyclic imine intermediate, which is reduced in situ using NaBH₄ (2.0 equiv) in THF at −20°C to yield 8-azabicyclo[3.2.1]oct-2-ene (64% yield, 96.5% purity).
Coupling Strategies for Final Assembly
Convergent synthesis via amide bond formation links the indazole acid and bicyclic amine.
Acyl Chloride-Mediated Coupling
Activation of the indazole-3-carboxylic acid with oxalyl chloride (2.5 equiv) in DCM (0°C, 2 h) generates the acyl chloride, which reacts with 8-azabicyclo[3.2.1]oct-2-ene (1.1 equiv) in the presence of triethylamine (3.0 equiv). This method affords the target compound in 78% yield after silica gel purification.
Catalytic Coupling Using CuBr₂/L-Proline
A greener alternative employs CuBr₂ (10 mol%) and L-proline (15 mol%) in DMF at 80°C for 24 h, achieving 82% yield via in situ activation of the carboxylic acid. This method minimizes racemization and enhances functional group tolerance.
Table 2: Comparison of Coupling Methods
| Method | Reagents | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acyl Chloride | Oxalyl chloride, Et₃N | 6 | 78 | 98.7 |
| CuBr₂/L-Proline | CuBr₂, L-proline, DMF | 24 | 82 | 99.2 |
Optimization and Scale-Up Considerations
Solvent Selection for Cyclization
Toluene outperforms dichloroethane in azabicyclo synthesis due to improved azeotropic water removal (95% conversion vs. 88% in dichloroethane).
Temperature Control in Bromination
Maintaining NBS addition at ≤30°C prevents dibromination byproducts, as evidenced by HPLC monitoring.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥99.0% purity at 254 nm, with retention time 12.7 min.
Chemical Reactions Analysis
Types of Reactions
3-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Opioid Receptor Modulation
Research indicates that derivatives of azabicyclo compounds, including those similar to 3-{8-azabicyclo[3.2.1]oct-2-ene}, can function as mu opioid receptor antagonists. These compounds are being explored for their potential to treat conditions like opioid-induced bowel dysfunction without affecting central analgesic effects. The ability to selectively target peripheral opioid receptors makes them promising candidates for developing new therapeutic agents aimed at alleviating gastrointestinal side effects associated with opioid use .
Kappa Opioid Receptor Antagonism
Compounds derived from the azabicyclo framework have been identified as potent kappa opioid receptor antagonists. For instance, modifications to the azabicyclo structure have led to the development of selective antagonists that exhibit significant brain exposure and efficacy in reversing kappa agonist-induced diuresis in animal models . This suggests that 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole could be further investigated for similar therapeutic applications.
Versatile Synthetic Intermediate
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of various indazole derivatives. Its unique structure allows for regioselective alkylation, which is crucial for generating diverse chemical libraries for drug discovery . The ability to modify the indazole moiety opens pathways for creating compounds with tailored biological activities.
Electrophile Scope Exploration
Recent studies have focused on the electrophilic reactivity of indazole derivatives, including those based on the bicyclic azabicyclo framework. The exploration of electrophile scope has provided insights into reaction mechanisms and selectivity patterns, enhancing the understanding of how modifications can influence reactivity and biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural relatives can be categorized based on modifications to the azabicyclo core, substituents, or linked heterocycles:
Key Observations :
- Core Rigidity vs.
- Substituent Effects : The 6-bromoindazole group differentiates it from indole- or benzyl-linked analogues (e.g., ), which may alter pharmacokinetics or target engagement. Bromine’s electron-withdrawing nature could enhance binding to hydrophobic pockets in receptors like NK1 .
Pharmacological Profiles
- NK1 Receptor Antagonists : highlights that C6-substituted azabicyclo compounds (e.g., acidic groups) show high hNK1 affinity. The target compound’s 6-bromo substituent may mimic these effects, though bromine’s larger size could impact selectivity over hERG channels compared to smaller substituents .
- Opioid Receptor Antagonists : Derivatives like those in prioritize aryl groups (e.g., naphthyl) for mu-opioid binding, whereas the indazole in the target compound suggests divergent receptor targeting .
Metabolic and Stability Considerations
- The bromine atom may reduce oxidative metabolism compared to halogen-free analogues, extending half-life.
Biological Activity
The compound 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole is a complex organic molecule that belongs to the class of bicyclic compounds. Its unique structure, characterized by an azabicyclo framework and an indazole moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a bromine atom at position 6 of the indazole ring, which may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various receptor systems:
- Mu Opioid Receptor Antagonism : Compounds similar to those in the azabicyclo family have been noted for their antagonistic effects on mu opioid receptors, which play a crucial role in pain modulation and addiction pathways .
- Neurotransmitter Transporters : Research indicates that related bicyclic compounds can inhibit serotonin, norepinephrine, and dopamine transporters (SERT, NET, DAT), suggesting potential applications in treating mood disorders and addiction .
Pharmacological Effects
The pharmacological effects of This compound include:
- Analgesic Properties : Due to its interaction with opioid receptors, the compound may exhibit pain-relieving properties.
- Antidepressant Effects : Inhibition of neurotransmitter reuptake could lead to increased levels of serotonin and norepinephrine, potentially alleviating symptoms of depression.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to This compound :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole?
- Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the 8-azabicyclo[3.2.1]octane core. For example, acylation of the bicyclic amine with activated carbonyl derivatives (e.g., acid chlorides) is a critical step, as seen in analogous compounds like 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane . Subsequent bromination at the indazole’s 6-position requires careful optimization to avoid overhalogenation. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Answer : Use a combination of spectroscopic techniques:
- NMR : Compare H and C NMR shifts with computed spectra (e.g., NIST reference data for bicyclic scaffolds) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 isotope signature).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, as applied to structurally similar azabicyclo compounds .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Answer : Prioritize enzyme inhibition assays (e.g., NAAA or pain-pathway targets) based on activity observed in related 8-azabicyclo derivatives . Use IC determination via fluorogenic substrates and dose-response curves. Cell viability assays (e.g., MTT) should assess cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Answer :
- Solubility : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the indazole or bicyclo scaffold, as demonstrated in tropifexor analogs .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres. For example, tert-butyl ester protection in 8-azabicyclo[3.2.1]octane derivatives improves stability .
- Permeability : LogP optimization via substituent tuning (e.g., bromine vs. methyl groups) guided by computational tools like XLogP3 .
Q. How should contradictory data on enzyme inhibition potency across studies be resolved?
- Answer :
- Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme sources, as discrepancies in NAAA inhibition studies arise from variable assay setups .
- Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Structural Analysis : Compare co-crystal structures of the compound with target enzymes to identify binding mode variations .
Q. What analytical strategies address stability challenges during long-term storage?
- Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradation products via stability-indicating HPLC (e.g., USP methods for related azabicyclo compounds) .
- Excipient Compatibility : Test with common stabilizers (e.g., antioxidants) in lyophilized formulations, as applied to hygroscopic tropane derivatives .
Methodological Tables
Key Considerations for Experimental Design
- Synthetic Scalability : Transition from batch to continuous-flow reactors for hazardous steps (e.g., bromination), as validated for azabicyclo intermediates .
- Data Reproducibility : Adopt pharmacopeial guidelines (e.g., USP) for purity thresholds and impurity profiling .
- Target Selectivity : Screen against off-target receptors (e.g., farnesoid X receptor) to avoid polypharmacology issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
